![molecular formula C14H13NO3S B2470855 2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol CAS No. 1232827-39-2](/img/structure/B2470855.png)

2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

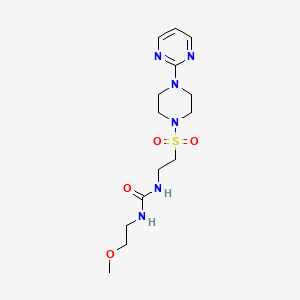

The compound “2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol” is a biochemical with the molecular formula C14H13NO3S and a molecular weight of 275.32 . It is used for research purposes .

Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 275.32 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available sources.Scientific Research Applications

Thermal Degradation Studies

- Oligomer-Metal Complex Compounds : Research on oligo-2-[(4-morpholin-4-yl-phenyl)imino methyl] phenol and its oligomer-metal complex compounds showed the order of thermal stability as Cu(II) > Co(II) > Zn(II) > Zr(IV) > Pb(II) > Cd(II) (Doğan & Kaya, 2007).

Spectroscopic and Docking Studies

2-Hydroxy Schiff Base Type Compounds : Schiff base organic compounds, including 2-{(E)-[(5-chloro-2-sulfanylphenyl)imino]methyl}phenol, were studied for their fluorescence properties and interaction with carbonic anhydrase II enzyme (Kusmariya & Mishra, 2015).

Metal(II) Complexes as DNA Probes : Schiff base ligands like HL1 and HL2, and their metal(II) complexes, were found to interact with DNA, suggesting their potential as anticancer agents (Rani et al., 2020).

Luminescence and Optical Studies

- Azo-Azomethine Dyes : Compounds like 2-{(E)-[(4-ethylphenyl)imino]methyl}-4-[(E)-phenyldiazenyl]phenol were explored for their photoluminescence properties, showing significant light emissions upon irradiation by ultraviolet light (Eskikanbur et al., 2015).

Synthesis and Molecular Structure

Synthesis of Schiff Base Molecules : The synthesis of 2-{(E)-[2-Hydroxyphenyl)imino]methyl} Phenol Schiff base was detailed, providing insights into its molecular structure and spectroscopic characteristics (Tunç et al., 2009).

Synthesis of Schiff Base Dyes : A study on the synthesis of Schiff base dyes, including 2-{(E)-[(2-hydroxy-5-methylphenyl)imino]methyl}-4-[(E)-phenyldiazenyl]phenol, revealed their antibacterial activities against gram-positive bacteria (Kose et al., 2013).

Biological and Antimicrobial Activities

Antibacterial and Antioxidant Activities : Tridentate substituted salicylaldimines, similar in structure, exhibited notable antibacterial and antioxidant properties, indicating the potential for medical applications (Oloyede-Akinsulere et al., 2018).

Sulfonamide-Derived Compounds and Metal Complexes : These compounds showed moderate to significant antibacterial activity and good antifungal activity, hinting at their medicinal relevance (Chohan & Shad, 2011).

Anti-Cancer Activity Studies : A Schiff base ligand with Au(III) complex exhibited anti-cancer activity against breast cancer, demonstrating its potential therapeutic use (Karam & Hessoon, 2021).

Properties

IUPAC Name |

2-[(4-methylsulfonylphenyl)iminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-19(17,18)13-8-6-12(7-9-13)15-10-11-4-2-3-5-14(11)16/h2-10,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJRICGRDOAEBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)N=CC2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[6-(Trifluoromethyl)oxan-2-yl]methyl]prop-2-enamide](/img/structure/B2470773.png)

![1-Methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B2470776.png)

![{[3-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-phenylbutanoate](/img/structure/B2470780.png)

![N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide](/img/structure/B2470781.png)

![2-(4-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2470783.png)

![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2470786.png)

![N-(2-ethylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2470787.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-ethylsulfonylbenzamide](/img/structure/B2470790.png)

![(E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide](/img/structure/B2470792.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-3-(4-methoxyanilino)-N-methyl-2-phenylacrylamide](/img/structure/B2470793.png)